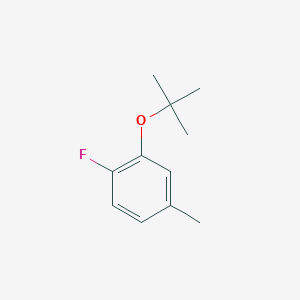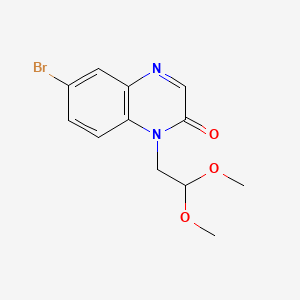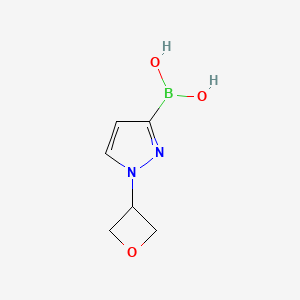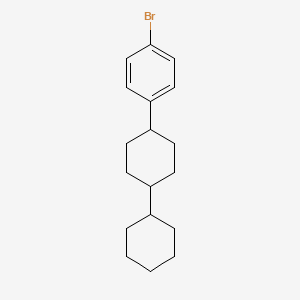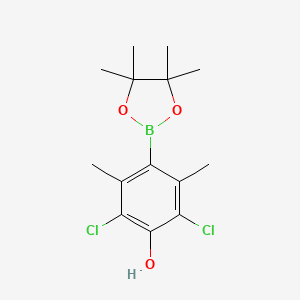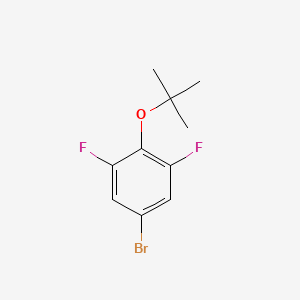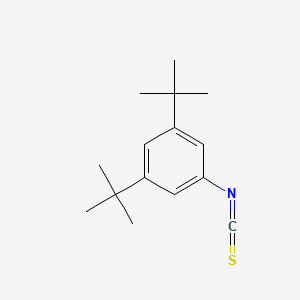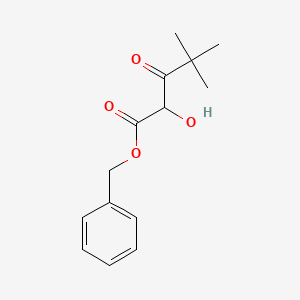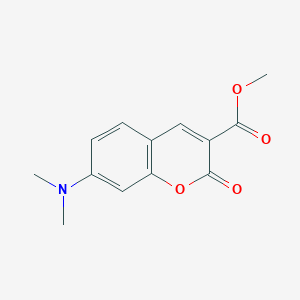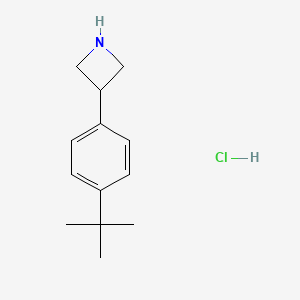
3-(4-(tert-Butyl)phenyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(tert-Butyl)phenyl)azetidine hydrochloride: is a heterocyclic compound featuring a four-membered azetidine ring substituted with a tert-butyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.
Substitution on the Phenyl Ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave irradiation and continuous flow chemistry may be employed to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Linear amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: Its structural features make it a candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
作用机制
The mechanism of action of 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the tert-butyl group’s steric effects contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
相似化合物的比较
Azetidine: A simpler four-membered ring without additional substituents.
tert-Butylphenyl Derivatives: Compounds with similar phenyl ring substitutions but different heterocyclic cores.
Uniqueness: 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride stands out due to the combination of the azetidine ring and the tert-butyl group, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and drug discovery .
属性
分子式 |
C13H20ClN |
|---|---|
分子量 |
225.76 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,3)12-6-4-10(5-7-12)11-8-14-9-11;/h4-7,11,14H,8-9H2,1-3H3;1H |
InChI 键 |
OFKDHBNVFSVWKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)
![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)

![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
